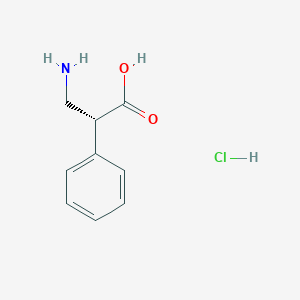

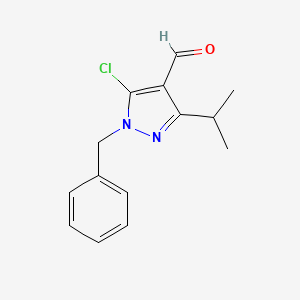

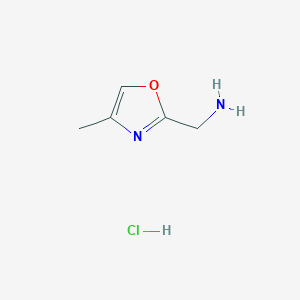

(R)-3-Amino-2-phenylpropanoic acid hydrochloride

Vue d'ensemble

Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid. The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .

Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, acid-base reactions, and redox reactions. The specific reactions an amino acid can participate in are largely determined by its R group .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure and the nature of its R group. These properties can include solubility, acidity/basicity, and reactivity .Applications De Recherche Scientifique

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, related to the phenylpropanoid pathway and possibly linked to derivatives of (R)-3-Amino-2-phenylpropanoic acid, demonstrate potent antioxidant activities. These compounds, found in cereals, legumes, fruits, and vegetables, exhibit significant scavenging abilities against various radicals and oxidative species, indicating their critical role in reducing oxidative stress and contributing to health promotion and disease risk reduction (Shahidi & Chandrasekara, 2010).

Analytical Applications in Amino Acid Analysis

The ninhydrin reaction, which reacts with amino acids including derivatives similar to (R)-3-Amino-2-phenylpropanoic acid, serves as a foundational method for detecting, isolating, and analyzing amino acids across various scientific disciplines. This reaction has broad applications in agricultural, biochemical, clinical, and nutritional sciences, demonstrating the compound's relevance in analytical chemistry and diagnostics (Friedman, 2004).

Caffeic Acid Derivatives and Therapeutic Applications

Caffeic acid and its derivatives, structurally related to (R)-3-Amino-2-phenylpropanoic acid through the phenylpropanoid framework, have shown a wide spectrum of biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects, highlighting the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).

Hydrophilic Interaction Chromatography (HILIC) in Peptide and Protein Separation

HILIC, an alternative to reversed-phase liquid chromatography, is valuable for separating polar, weakly acidic, or basic samples, including peptides and proteins. This technique, leveraging polar stationary phases and highly organic mobile phases, enhances ionization and compatibility with mass spectrometry, indicating its importance in proteomics and metabolomics research (Jandera, 2011).

Chlorogenic Acid (CGA) and Pharmacological Review

CGA, a major phenolic compound related to (R)-3-Amino-2-phenylpropanoic acid through its role in plant metabolism, exhibits various pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, underscoring the compound's significance in natural product research and its potential in developing new therapeutic agents (Naveed et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of amino acids continues to be a vibrant field of research, with potential applications in areas such as medicine, nutrition, and biotechnology. Future research directions could include the development of new synthesis methods, the discovery of novel biological roles for amino acids, and the design of amino acid-based drugs and therapies .

Propriétés

IUPAC Name |

(2R)-3-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQQHYDQYMUUMP-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AS,4R,6aR)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3a-fluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3237542.png)

![4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B3237547.png)

![tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3237553.png)

![Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3237558.png)

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate 1,1-Dioxide](/img/structure/B3237569.png)

![2-(5-Methylfuran-2-yl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B3237574.png)